5-Methyl-3-(2,3,4-trimethoxyphenyl)isoxazole-4-carboxylic acid
Description
Properties
Molecular Formula |
C14H15NO6 |
|---|---|
Molecular Weight |
293.27 g/mol |
IUPAC Name |
5-methyl-3-(2,3,4-trimethoxyphenyl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C14H15NO6/c1-7-10(14(16)17)11(15-21-7)8-5-6-9(18-2)13(20-4)12(8)19-3/h5-6H,1-4H3,(H,16,17) |
InChI Key |
YNZAASAQGXWDCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C(=C(C=C2)OC)OC)OC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 5-Methyl-3-(2,3,4-trimethoxyphenyl)isoxazole-4-carboxylic acid
Key Synthetic Steps and Reactions
While direct detailed procedures for this exact compound are scarce, extrapolation from related isoxazole syntheses and patent literature on 5-methylisoxazole-4-carboxylic acid derivatives provides a reliable framework.
Step 1: Preparation of Ethyl 5-Methylisoxazole-4-carboxylate Intermediate
- A condensation reaction is performed between ethylacetoacetate and triethyl orthoformate in the presence of acetic anhydride at elevated temperatures (75–150 °C, optimally 100–110 °C).
- This forms ethyl ethoxymethyleneacetoacetic ester, which is then reacted with hydroxylamine sulfate and sodium acetate or trifluoroacetate salts at low temperatures (−20 °C to 10 °C, preferably −10 °C to 0 °C).
- This step cyclizes to form ethyl 5-methylisoxazole-4-carboxylate with high regioselectivity and reduced isomeric impurities by using hydroxylamine sulfate instead of hydrochloride.
Step 2: Hydrolysis to 5-Methylisoxazole-4-carboxylic Acid
- The ester intermediate is hydrolyzed under acidic conditions to yield 5-methylisoxazole-4-carboxylic acid.
- The acid is then crystallized to purify and isolate the product.
Step 3: Functionalization with 2,3,4-Trimethoxyphenyl Group
- The introduction of the 2,3,4-trimethoxyphenyl substituent at the 3-position of the isoxazole ring can be achieved via electrophilic aromatic substitution or through cross-coupling reactions (e.g., Suzuki or Stille coupling) using appropriately functionalized intermediates.
- Specific details on this step for the title compound are limited, but analogous methods in isoxazole chemistry suggest palladium-catalyzed coupling reactions with 2,3,4-trimethoxyphenyl boronic acid or halide derivatives.
Step 4: Final Purification and Characterization
- The final compound is purified by crystallization or chromatography.
- Characterization includes NMR, mass spectrometry, and HPLC to confirm structure and purity.
Research Findings and Optimization Notes
Reduction of By-Products and Isomeric Impurities
- Using hydroxylamine sulfate in Step 1 significantly reduces isomeric impurities compared to hydroxylamine hydrochloride.
- Reverse addition techniques and controlled temperature profiles prevent formation of undesired by-products such as CATA (a cyclic by-product) and ethyl-3-methylisoxazole-4-carboxylate isomers.
- Purification of intermediates by distillation or crystallization is critical to improve yield and purity.
Solvent and Reagent Selection
- For the conversion of carboxylic acid to acid chloride intermediates (if needed), anhydrous thionyl chloride is preferred, with solvents such as toluene or chlorinated solvents facilitating the reaction.
- Amine bases like triethylamine are used to neutralize acid by-products and facilitate coupling reactions.
Summary Table of Preparation Steps
| Step No. | Reaction Description | Key Reagents and Conditions | Notes on Optimization |
|---|---|---|---|
| 1 | Condensation and cyclization to ethyl 5-methylisoxazole-4-carboxylate | Ethylacetoacetate, triethyl orthoformate, acetic anhydride; hydroxylamine sulfate, sodium acetate; 75–150 °C (condensation), −20 to 10 °C (cyclization) | Use hydroxylamine sulfate to reduce isomers; control temperature strictly |
| 2 | Hydrolysis to 5-methylisoxazole-4-carboxylic acid | Strong acid (e.g., HCl), aqueous conditions | Crystallization to purify acid |
| 3 | Introduction of 2,3,4-trimethoxyphenyl substituent | Palladium-catalyzed cross-coupling or electrophilic substitution | Requires functionalized intermediates; reaction conditions vary |
| 4 | Purification and isolation | Crystallization, chromatography | Confirm purity by HPLC and NMR |
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-(2,3,4-trimethoxyphenyl)isoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
5-Methyl-3-(2,3,4-trimethoxyphenyl)isoxazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 5-Methyl-3-(2,3,4-trimethoxyphenyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Analysis of Key Derivatives
Biological Activity
5-Methyl-3-(2,3,4-trimethoxyphenyl)isoxazole-4-carboxylic acid is a heterocyclic compound belonging to the isoxazole family. This compound is characterized by a methyl group at the 5-position, a trimethoxyphenyl group at the 3-position, and a carboxylic acid group at the 4-position. Isoxazole derivatives are recognized for their diverse biological activities and are frequently utilized in medicinal chemistry.
- Molecular Formula : C13H15NO5
- Molecular Weight : 263.26 g/mol
- CAS Number : Not specified in the sources.
Synthesis
The synthesis of this compound typically involves a [3+2] cycloaddition reaction, which can be catalyzed by metals like copper (I) or ruthenium (II). Alternative metal-free synthetic routes are also being explored to minimize costs and environmental impact.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets and pathways. The compound can modulate enzyme and receptor activity, potentially inhibiting enzymes involved in cell proliferation, which may contribute to its anticancer properties.
Anticancer Activity
Research indicates that this compound has potential anticancer effects. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines. The mechanism behind this activity may involve apoptosis induction and cell cycle arrest.
Case Studies
- Study on Cell Lines : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against several human cancer cell lines, including A549 (lung cancer) and HT-29 (colorectal cancer). The IC50 values were found to be lower than those of standard chemotherapeutic agents .
- Mechanistic Insights : Further investigations revealed that the compound could induce apoptosis through various pathways, including the inhibition of anti-apoptotic proteins. This suggests a multifaceted approach to its anticancer activity .
Antimicrobial Properties
In addition to its anticancer potential, this compound has been studied for its antimicrobial properties. Preliminary data suggest effectiveness against certain bacterial strains and fungi, although further research is necessary to fully characterize these effects.
Comparative Biological Activity
To better understand the unique properties of this compound, it is useful to compare it with similar compounds within the isoxazole class.
| Compound Name | Structure | Anticancer Activity (IC50) | Antimicrobial Activity |
|---|---|---|---|
| This compound | Structure | < 100 µM | Moderate |
| 5-Phenylisoxazole-4-carboxylic acid | Structure | 150 µM | Weak |
| 3-(trifluoromethyl)-isoxazole-4-carboxamide | Structure | 200 µM | Strong |
Note : The IC50 values represent the concentration required to inhibit cell growth by 50%, indicating the potency of each compound.
Future Directions in Research
Given the promising biological activities of this compound, future research should focus on:
- Mechanistic Studies : Further elucidation of the molecular mechanisms underlying its anticancer and antimicrobial activities.
- In Vivo Studies : Transitioning from in vitro studies to animal models to assess efficacy and safety profiles.
- Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity against specific cancer types or pathogens.
Q & A
Q. What are the recommended storage and handling protocols for 5-Methyl-3-(2,3,4-trimethoxyphenyl)isoxazole-4-carboxylic acid to ensure stability?
To maintain stability, store the compound in a tightly sealed container under anhydrous conditions, protected from light and moisture. Optimal storage temperatures range between 2–8°C. Use inert gas purging (e.g., nitrogen) for long-term storage to prevent oxidation. Personal protective equipment (PPE), including gloves and lab coats, is mandatory during handling to avoid dermal or inhalation exposure .
Q. What synthetic methodologies are commonly used to prepare this compound?
A typical synthesis involves refluxing a mixture of substituted phenyl precursors (e.g., 2,3,4-trimethoxyphenyl derivatives) with sodium acetate in acetic acid for 3–5 hours. The reaction is monitored via TLC, and the product is isolated via vacuum filtration, followed by recrystallization from dimethylformamide (DMF)/acetic acid mixtures . Modifications may include adjusting molar ratios of reactants (e.g., 1:1.1 for aldehyde derivatives) to optimize yield .
Q. Which analytical techniques are critical for structural characterization?
Key methods include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the isoxazole and phenyl rings.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography to resolve bond angles and crystallographic packing (e.g., triclinic Pī space group observed in related analogs) .
- FT-IR to identify carboxylic acid and methoxy functional groups .
Advanced Research Questions
Q. How can reaction yields be optimized when synthesizing derivatives with varied substituents?
Yield optimization strategies include:
- Catalyst screening : Testing bases like sodium acetate or potassium carbonate to enhance cyclization efficiency.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of methoxy-substituted intermediates.
- Temperature control : Reflux at 110–120°C balances reaction rate and byproduct suppression .
Q. How should researchers address discrepancies in reported melting points across studies?
Discrepancies may arise from polymorphic forms or impurities. To resolve:
- Perform differential scanning calorimetry (DSC) to identify polymorph transitions.
- Compare data with structurally similar compounds (e.g., 5-Methyl-3-phenylisoxazole-4-carboxylic acid melts at 182–183°C , while analogs with halogen substituents show higher melting points due to stronger intermolecular forces) .
- Reproduce synthesis under standardized conditions to isolate pure phases .
Q. How do methoxy substituents influence crystallographic packing and intermolecular interactions?
Methoxy groups enhance π-π stacking and hydrogen bonding:
- X-ray studies of 3-(4-methoxyphenyl) analogs reveal intermolecular O–H···O hydrogen bonds between carboxylic acid groups and methoxy oxygens, stabilizing the lattice .
- Increased methoxy substitution (e.g., 2,3,4-trimethoxy) may introduce steric hindrance, altering torsion angles (e.g., C9–C10–C11–O4 = -177.4°) .
Q. What computational approaches predict bioactivity based on structural features?
- Molecular docking : Simulate interactions with target enzymes (e.g., cyclooxygenase-2) using the carboxylic acid group as a binding anchor.
- QSAR models : Correlate logP values (e.g., 2.35 for related isoxazoles ) with membrane permeability.
- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .
Q. How do solvent systems affect solubility and reactivity during derivatization?
- Polar solvents (e.g., DMSO, DMF): Enhance solubility of the carboxylic acid moiety but may promote esterification side reactions.
- Nonpolar solvents (e.g., toluene): Favor nucleophilic substitution at the isoxazole ring but reduce solubility.
- Methanolic solutions facilitate ester formation (e.g., methyl esters) under acidic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
